molecular formula C18H16FN3O B2585296 2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine CAS No. 1280977-50-5

2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine

Cat. No. B2585296
CAS RN: 1280977-50-5
M. Wt: 309.344
InChI Key: RBTYDJXFZTTXEN-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole .


Synthesis Analysis

The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors. It is highly soluble in water and other polar solvents .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Similarly, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-HIV Activity

Indole derivatives have also been reported to have anti-HIV activity. For example, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been found to have anticancer activity. For example, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity . All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties . This makes them potentially useful in the prevention of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been reported to have antimicrobial activity . This makes them potentially useful in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives are known to possess antitubercular properties . This makes them potentially useful in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been reported to have antidiabetic activity . This makes them potentially useful in the treatment of diabetes.

Future Directions

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

(2-fluoropyridin-4-yl)-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-11-17-14(13-4-2-3-5-15(13)21-17)7-9-22(11)18(23)12-6-8-20-16(19)10-12/h2-6,8,10-11,21H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTYDJXFZTTXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C3=CC(=NC=C3)F)C4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine

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